5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide
Overview
Description
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chloro and hydroxy functional groups attached to a benzamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3-chlorosalicylic acid with 2-chloroaniline in the presence of phosphorus trichloride (PCl3) in a solvent such as chlorobenzene or toluene . The reaction conditions require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide: Similar structure but with a pyrazine ring instead of a benzamide.
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Contains an indole ring and different functional groups.
Uniqueness
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is unique due to its specific combination of chloro and hydroxy functional groups attached to a benzamide structure. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICXLNBRHZDDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288968 | |
Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-92-2 | |
Record name | NSC58330 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structure-activity relationship (SAR) study of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide in cancer research?
A1: The SAR study of this compound and its derivatives is crucial for understanding how modifications to its chemical structure affect its anti-cancer activity. [] This research investigates the compound's interaction with key targets involved in cancer development, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and tumor growth. By analyzing how different structural modifications alter the compound's potency and selectivity against cancer cells, researchers can identify promising candidates for further development as potential anti-cancer agents. []
Q2: How does the structural similarity of this compound to BH3I-2 contribute to understanding its potential mechanism of action?
A2: this compound serves as a simplified model compound for BH3I-2, a known small-molecule inhibitor of Bcl-2 proteins. [] Bcl-2 proteins are key regulators of apoptosis (programmed cell death), and their over-expression is often implicated in cancer cell survival. By studying the structural similarities and differences between this compound and BH3I-2, researchers can gain insights into potential binding interactions with Bcl-2 proteins and their subsequent effects on apoptosis. [] This information can guide the development of more potent and selective Bcl-2 inhibitors for cancer therapy.
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